molecular formula C18H22N4O4S B2940408 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 331675-49-1

7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2940408
CAS No.: 331675-49-1
M. Wt: 390.46
InChI Key: AEEDLQPEGVNOCF-UHFFFAOYSA-N
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Description

This compound is a purine-dione derivative characterized by a 2-hydroxy-3-phenoxypropyl group at position 7 and an isopropylthio substituent at position 8. Its molecular weight, inferred from mass spectrometry (MS) data, is approximately 428 g/mol (m/z: 427.0 [M-H]⁻), with a synthetic yield of 85.9% reported in optimized conditions . The structure’s key features include:

  • Position 7: A hydrophilic 2-hydroxy-3-phenoxypropyl chain, which may enhance solubility.
  • Position 3: A methyl group stabilizing the purine ring.

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11(2)27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12(23)10-26-13-7-5-4-6-8-13/h4-8,11-12,23H,9-10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEDLQPEGVNOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the phenoxypropyl group: This step involves the reaction of the purine core with a phenoxypropyl halide under basic conditions to form the corresponding phenoxypropyl-substituted purine.

    Introduction of the isopropylthio group: The isopropylthio group can be introduced through a nucleophilic substitution reaction using an isopropylthiol reagent.

    Introduction of the hydroxy group: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Introduction of the methyl group: The methyl group can be introduced through a methylation reaction using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenoxypropyl group can be reduced to form a phenylpropyl group.

    Substitution: The isopropylthio group can be substituted with other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding hydroxy and thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the isopropylthio group can yield various substituted purine derivatives.

Scientific Research Applications

7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of purine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases involving purine metabolism.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes involved in purine metabolism, leading to changes in cellular processes. Additionally, the compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes key structural and synthetic differences between the target compound and its analogues:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Yield (%) Key Notes References
Target Compound 2-Hydroxy-3-phenoxypropyl Isopropylthio 428 85.9 High yield; moderate lipophilicity.
M4 (2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-...) 3-(4-Chlorophenoxy)-2-hydroxypropyl Thioacetic acid 440 90.5 Enhanced yield; chlorine atom may improve metabolic stability.
7-(...)-8-(1-pyrrolidinyl)-...dione 2-Hydroxy-3-phenoxypropyl Pyrrolidinyl ~443* N/A Increased steric bulk at position 8; potential for altered receptor binding.
8-(1-Azepanyl)-7-(2-hydroxy-3-isopropoxypropyl)-...dione 2-Hydroxy-3-isopropoxypropyl Azepanyl ~469* N/A Extended alkyl chain at position 7; azepanyl group may modulate solubility.
TC227 (Trypanothione Synthetase Inhibitor) 2-Hydroxy-3-phenoxypropyl Hydrazinyl-dimethylbenzylidene N/A N/A Demonstrated inhibitory activity against Trypanothione synthetase (T. cruzi).
Linagliptin Intermediate (7-(but-2-yn-1-yl)-8-bromo-...) But-2-yn-1-yl Bromo ~455* 76–83 Key precursor in antidiabetic drug synthesis; bromo aids cross-coupling.

*Molecular weights estimated from structural data where MS values were unavailable.

Substituent-Driven Variations

Position 7 Modifications
  • Hydrophilic vs. Hydrophobic Chains: The target compound’s 2-hydroxy-3-phenoxypropyl group balances polarity, whereas analogues like M4 (4-chlorophenoxy) introduce electron-withdrawing groups that may influence electronic distribution and metabolic stability .
  • Alkyne Substituents: In linagliptin intermediates, a but-2-yn-1-yl group at position 7 facilitates Sonogashira coupling reactions during synthesis .
Position 8 Modifications
  • Thioether vs. Cyclic Amines : Replacing isopropylthio with pyrrolidinyl or azepanyl () introduces nitrogen-containing heterocycles, which could enhance hydrogen-bonding interactions with biological targets .
  • Bromo Substituents : Bromine in linagliptin precursors enables efficient substitution reactions, critical for constructing complex pharmacophores .
  • Biological Activity: TC227’s hydrazinyl-dimethylbenzylidene group at position 8 confers specific inhibition of Trypanothione synthetase, a validated target in parasitic diseases .

Biological Activity

7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with notable biological activity. This compound features a complex structure that includes various functional groups contributing to its pharmacological properties. Understanding its biological activity is essential for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O4S. The presence of hydroxyl, phenoxypropyl, isopropylthio, and methyl groups enhances its interaction with biological targets. The structure can be summarized as follows:

Property Details
IUPAC Name 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6-dione
Molecular Formula C18H22N4O4S
CAS Number 331675-49-1

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors involved in purine metabolism. It is hypothesized that it may act as an inhibitor of certain enzymes, leading to altered cellular processes. Additionally, the compound may bind to receptors that modulate various signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes related to purine metabolism. This inhibition could lead to therapeutic effects in conditions where purine metabolism is dysregulated.
  • Antiviral Activity : Preliminary research indicates that derivatives of this compound may exhibit antiviral properties. For instance, related purine derivatives have demonstrated efficacy against viruses such as Hepatitis C Virus (HCV) in vitro, with effective concentrations (EC50) reported below 10 μM for some derivatives .
  • Anticancer Potential : Studies on structurally similar compounds suggest that they may possess anticancer properties by inducing apoptosis in cancer cells through modulation of key signaling pathways .

Case Studies

Several case studies have explored the biological effects of this compound and its derivatives:

  • Study on Antiviral Properties : A study investigated the antiviral activity of various purine derivatives against HCV using an HCV replicon model. Compounds similar to 7-(2-hydroxy-3-phenoxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione showed significant inhibition rates at concentrations as low as 10 μM .
  • Evaluation of Anticancer Effects : Research into related compounds has indicated their ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that modifications to the purine structure can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

Modification Effect on Activity
Hydroxy group at position 2Enhances solubility and receptor binding
Isopropylthio group at position 8Increases enzyme inhibition potency
Methyl group at position 3Modulates metabolic stability

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